4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate
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Overview
Description
4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound characterized by its unique structure, which includes a cyanophenoxy group, an acetamido group, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-cyanophenol with acetic anhydride to form 2-(2-cyanophenoxy)acetic acid. This intermediate is then reacted with hydrazine to form the corresponding hydrazide. The hydrazide is subsequently reacted with 4-bromobenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromobenzoate moiety, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-((6-(2-Cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylic Acid: Shares the cyanophenoxy group and has similar applications in research.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and is used in similar synthetic applications.
Uniqueness
4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C24H18BrN3O5 |
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Molecular Weight |
508.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C24H18BrN3O5/c1-31-22-12-16(6-11-21(22)33-24(30)17-7-9-19(25)10-8-17)14-27-28-23(29)15-32-20-5-3-2-4-18(20)13-26/h2-12,14H,15H2,1H3,(H,28,29)/b27-14+ |
InChI Key |
HGRNBLSTZBFCDZ-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2C#N)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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